

# Application Note: High-Quality Genomic DNA Extraction from Plant Tissues

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## Compound of Interest

Compound Name: E260

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## Introduction

The isolation of pure, high-molecular-weight genomic DNA is a critical prerequisite for a wide range of molecular biology applications, including PCR, DNA sequencing, and genomic library construction. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high concentrations of secondary metabolites like polysaccharides and polyphenols, which can contaminate DNA preparations and inhibit downstream enzymatic reactions.<sup>[1]</sup> While various methods exist, the Cetyltrimethylammonium Bromide (CTAB) protocol remains a gold standard for its effectiveness in overcoming these challenges, particularly in species rich in such interfering compounds.<sup>[1][2]</sup>

It is important to note that a standardized protocol for plant DNA extraction primarily using acetic acid is not common in scientific literature. Acetic acid is sometimes a component in lysis or precipitation buffers in other contexts, such as plasmid isolation from bacteria, where it helps to neutralize alkaline conditions and precipitate proteins.<sup>[3][4]</sup> However, for plant tissues, the CTAB method provides a more robust and reliable approach for obtaining high-quality DNA. This document provides a detailed protocol for the CTAB method.

The CTAB method utilizes a cationic detergent, CTAB, which effectively lyses cell membranes and forms complexes with proteins and most polysaccharides, facilitating their removal.<sup>[1][5]</sup> Additional components in the extraction buffer, such as NaCl, EDTA, and  $\beta$ -mercaptoethanol, play crucial roles in protein dissociation, prevention of DNA degradation by nucleases, and inhibition of polyphenol oxidation, respectively.<sup>[1][6]</sup>

# Experimental Protocol: CTAB DNA Extraction

This protocol is a widely adopted method for isolating genomic DNA from plant leaf tissue.

## 1. Materials and Reagents

- CTAB Extraction Buffer:
  - 2% (w/v) CTAB
  - 100 mM Tris-HCl (pH 8.0)
  - 20 mM EDTA (pH 8.0)
  - 1.4 M NaCl
  - 1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for tissues high in phenolics)[7]
  - Add 0.2% (v/v)  $\beta$ -mercaptoethanol to the required volume of buffer immediately before use.
- Chloroform:Isoamyl Alcohol (24:1, v/v)[8]
- Isopropanol (ice-cold)[9]
- 70% Ethanol (ice-cold)[10]
- TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)[8]
- RNase A (10 mg/mL)[7]
- Liquid Nitrogen
- Mortar and Pestle (pre-chilled)
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Water bath or heating block

- Microcentrifuge

## 2. Procedure

- Tissue Homogenization:

1. Weigh approximately 100 mg of fresh, young plant leaf tissue.[\[11\]](#)
2. Immediately freeze the tissue in liquid nitrogen.[\[10\]](#)
3. Grind the frozen tissue to a very fine powder using a pre-chilled mortar and pestle. This step is critical for efficient cell lysis.[\[10\]](#)
4. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

- Cell Lysis:

1. Add 700  $\mu$ L of pre-warmed (60-65°C) CTAB Extraction Buffer (with freshly added  $\beta$ -mercaptoethanol) to the powdered tissue.[\[8\]](#)[\[11\]](#)
2. Vortex thoroughly to ensure the powder is fully suspended.
3. Incubate the mixture in a water bath at 60-65°C for 30-60 minutes.[\[12\]](#) Invert the tube gently every 10-15 minutes to aid lysis.[\[12\]](#)

- Purification:

1. After incubation, cool the tube to room temperature.
2. Add an equal volume (approximately 700  $\mu$ L) of Chloroform:Isoamyl alcohol (24:1) to the lysate.[\[8\]](#)
3. Mix gently by inverting the tube for 5-10 minutes to form an emulsion. This step removes proteins and other cellular debris.[\[8\]](#)
4. Centrifuge at 12,000 x g for 15 minutes at room temperature.[\[8\]](#) The mixture will separate into three phases: a top aqueous phase (containing DNA), a middle interface (with cellular debris), and a bottom organic phase.[\[10\]](#)

5. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface and organic layer. For higher purity, this chloroform extraction step can be repeated until the interface is clean.[\[7\]](#)[\[13\]](#)
- DNA Precipitation:
    1. Add 0.7 volumes of ice-cold isopropanol to the collected aqueous phase.[\[7\]](#)
    2. Mix gently by inversion. Strands of DNA should become visible.
    3. Incubate at -20°C for at least 30 minutes to precipitate the DNA.[\[8\]](#) For higher yields, this incubation can be extended overnight.[\[9\]](#)
    4. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. A small white pellet should be visible at the bottom of the tube.
  - Washing and Solubilization:
    1. Carefully decant the supernatant without disturbing the DNA pellet.
    2. Wash the pellet by adding 1 mL of ice-cold 70% ethanol.[\[14\]](#) This step removes residual salts and other impurities.
    3. Centrifuge at 10,000 x g for 5 minutes.
    4. Carefully decant the ethanol. Repeat the wash step if necessary.
    5. Air-dry the pellet for 10-15 minutes to remove any residual ethanol. Do not over-dry, as this can make the DNA difficult to dissolve.[\[15\]](#)
    6. Resuspend the DNA pellet in 50-100 µL of TE buffer.
    7. To remove RNA contamination, add 2 µL of RNase A (10 mg/mL) and incubate at 37°C for 20-30 minutes.[\[11\]](#)
    8. Store the purified DNA at -20°C for long-term use.

## Data Presentation

The yield and purity of the extracted DNA can be assessed using UV-Vis spectrophotometry. The A260/A280 ratio is used to assess protein contamination, while the A260/A230 ratio indicates contamination by polysaccharides and polyphenols.[2]

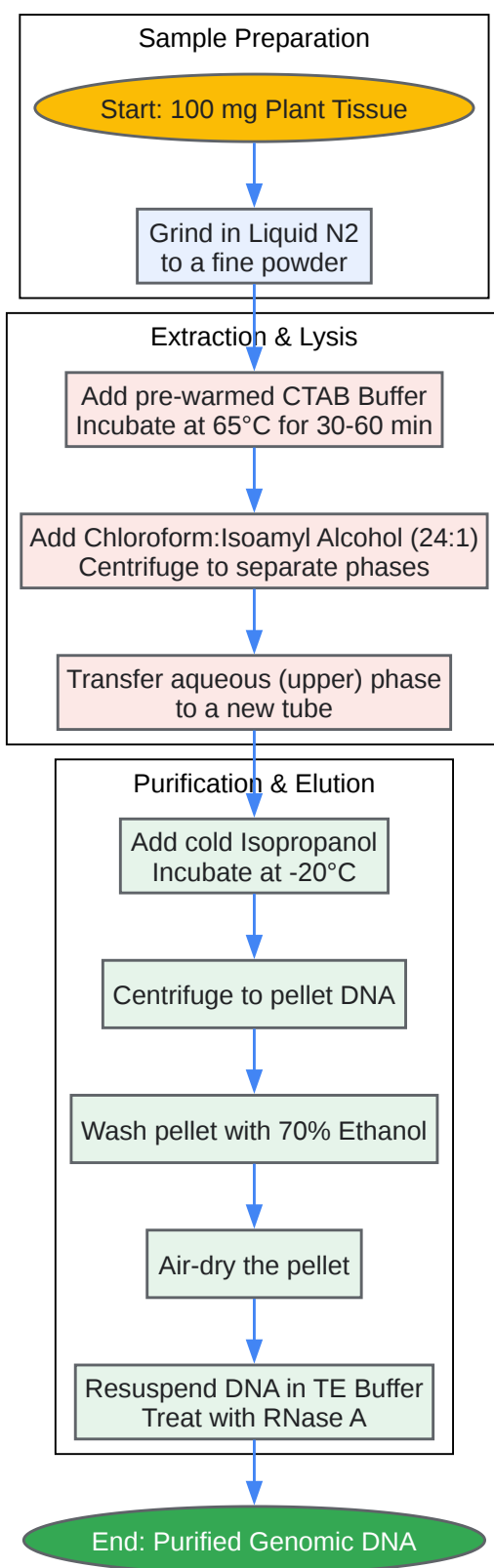
Table 1: Expected DNA Yield and Purity from Plant Tissue using the CTAB Method

Plant Species (Example)	Starting Tissue (mg)	Expected DNA Yield (µg)	A260/A280 Ratio	A260/A230 Ratio
Spinach Leaf	100 mg	15 - 25	1.8 - 1.9[11]	>1.8
Various Plant Species	100 mg - 1 g	Highly variable, up to 800	1.8 - 2.0 (optimal)[6]	>1.8 (desirable) [6]

Note: DNA yield and purity are highly dependent on the plant species, the age and condition of the tissue, and the presence of secondary metabolites.[6] An A260/A280 ratio of approximately 1.8 is generally considered pure for DNA, while an A260/A230 ratio between 2.0 and 2.2 is ideal.[6]

## Visualizations

Workflow for CTAB-based DNA Extraction from Plant Tissue



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Caption: Workflow of the CTAB method for plant DNA extraction.

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